molecular formula C11H14FNO B15257074 (2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine

(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine

Cat. No.: B15257074
M. Wt: 195.23 g/mol
InChI Key: WYPNSDPKFUHTKS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine typically involves the reaction of a pyrrolidine derivative with a fluorophenoxy compound. One efficient method involves the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method provides good yields and excellent regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine is unique due to its specific combination of a chiral pyrrolidine ring and a fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H14FNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1

InChI Key

WYPNSDPKFUHTKS-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=C(C=C2)F

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.